![molecular formula C19H16N2O3S2 B2522983 7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 1396867-32-5](/img/structure/B2522983.png)
7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzofuran ring, a thiazole ring, and a carboxamide group . The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions .
Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial properties. This compound may serve as an antimicrobial agent due to its thiazole ring structure. Thiazoles have demonstrated activity against bacteria, fungi, and viruses . Further research is needed to explore its specific antibacterial or antifungal potential.
Antitumor and Cytotoxic Properties
Thiazoles have shown promise as antitumor and cytotoxic agents. Compounds with similar structures have been evaluated for their effects on cancer cells. Further research could explore whether this compound exhibits cytotoxicity against specific tumor cell lines .
Anticonvulsant Properties
Thiazoles have been explored as potential anticonvulsant agents. Their influence on neuronal excitability and seizure control warrants investigation. This compound could be a candidate for anticonvulsant drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
7-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-11-16(26-19(21-11)15-7-4-8-25-15)10-20-18(22)14-9-12-5-3-6-13(23-2)17(12)24-14/h3-9H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRXPQBBLDCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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